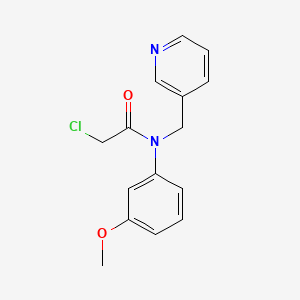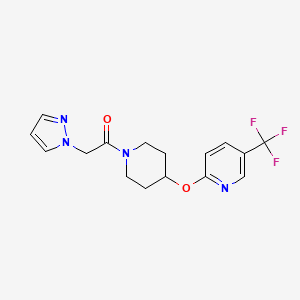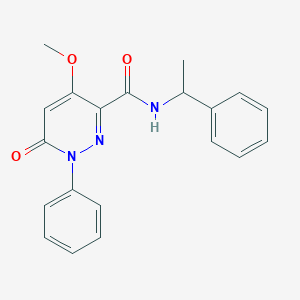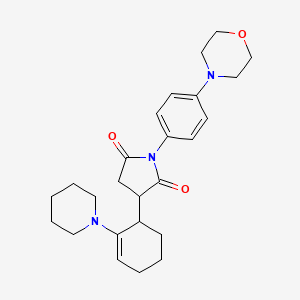
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors involved in pain signaling pathways.
Biochemical and Physiological Effects
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been demonstrated to reduce pain and inflammation. It has also been shown to modulate the activity of ion channels and receptors involved in pain signaling pathways. Additionally, 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential therapeutic applications. This compound has shown promise in treating various diseases, including neuropathic pain and cancer. However, a limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide. One direction is to investigate the potential of this compound as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to explore the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, future research could focus on optimizing the synthesis method and determining the optimal dosage and administration of this compound for therapeutic use.
Conclusion
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has shown potential therapeutic applications in scientific research. This compound has been synthesized using various methods and has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity. However, 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has the potential to be a valuable therapeutic agent for treating various diseases.
Synthesemethoden
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been synthesized using different methods, including the condensation reaction of 3-methoxybenzaldehyde and pyridine-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzaldehyde and pyridine-3-carboxaldehyde with chloroacetyl chloride in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has shown potential therapeutic applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in treating neuropathic pain, cancer, and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-6-2-5-13(8-14)18(15(19)9-16)11-12-4-3-7-17-10-12/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXZZJHJMEYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416857 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)




![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)